molecular formula C24H23N3O2S2 B2830907 N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795413-32-9

N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2830907
CAS RN: 1795413-32-9
M. Wt: 449.59
InChI Key: VFWXHBJWQUNWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

Compounds similar to the specified chemical structure have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer drugs. For example, a study synthesized classical and nonclassical analogues demonstrating potent dual inhibitory activities against human TS and DHFR, highlighting their potential as antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activities

Further research into the synthesis of compounds with a similar core structure, designed as antitumor agents, revealed potent inhibitory activity against both DHFR and TS. These studies underscore the therapeutic potential of such compounds in treating various cancers by targeting multiple pathways critical for cancer cell survival and proliferation (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Structural Insights

The crystal structures of related compounds have been analyzed, providing insights into their binding modes and interactions with target enzymes. Understanding these interactions is crucial for the design of more effective and selective inhibitors. For instance, the X-ray crystal structures of classical and nonclassical analogues have been determined, showcasing how the thieno[2,3-d]pyrimidine ring binds in a "folate" mode, which is essential for their inhibitory activity (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-16-3-7-18(8-4-16)13-25-21(28)15-31-24-26-20-11-12-30-22(20)23(29)27(24)14-19-9-5-17(2)6-10-19/h3-12H,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWXHBJWQUNWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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